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Compound of Interest

Compound Name: (3-Nitrophenoxy)acetic acid

Cat. No.: B168002 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(3-Nitrophenoxy)acetic acid is a multifaceted organic molecule that holds significant interest

for researchers in medicinal chemistry and drug development. Its unique structural

composition, featuring a phenoxyacetic acid moiety substituted with a nitro group at the meta

position, imparts a distinct electronic character that governs its chemical behavior. The

presence of the carboxylic acid, ether linkage, and the electron-withdrawing nitro group on the

aromatic ring creates a landscape of potential chemical transformations, making it a valuable

scaffold for the synthesis of a diverse array of derivatives. This technical guide provides an in-

depth exploration of the fundamental reactivity of (3-Nitrophenoxy)acetic acid, offering

insights into its acidic properties, and key reaction pathways.

Physicochemical and Acidic Properties
The reactivity of (3-Nitrophenoxy)acetic acid is fundamentally influenced by its

physicochemical properties, most notably its acidity, which is quantified by its pKa value.
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Property Value Source

Molecular Formula C8H7NO5 [1]

Molecular Weight 197.14 g/mol [2]

pKa 2.95

The pKa of 2.95 indicates that (3-Nitrophenoxy)acetic acid is a moderately strong acid. This

acidity is a direct consequence of the electron-withdrawing nature of the 3-nitrophenoxy group,

which stabilizes the carboxylate anion formed upon deprotonation.

Core Reactivity and Synthetic Potential
The chemical reactivity of (3-Nitrophenoxy)acetic acid can be categorized into three principal

domains: reactions of the carboxylic acid group, transformations of the nitro group, and

reactions involving the aromatic ring.

Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is a primary site for chemical modification, allowing for the synthesis

of various derivatives such as esters and amides.

(3-Nitrophenoxy)acetic acid can be readily converted to its corresponding esters through

Fischer esterification, reacting with an alcohol in the presence of a strong acid catalyst.

Experimental Protocol: Synthesis of Methyl (3-Nitrophenoxy)acetate

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve (3-Nitrophenoxy)acetic acid (1.0 eq) in an excess of methanol, which

serves as both the reactant and the solvent.

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq)

to the solution.

Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of

the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After cooling to room temperature, neutralize the excess acid with a saturated

solution of sodium bicarbonate.

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product can be further purified by column

chromatography on silica gel.

The synthesis of amides from (3-Nitrophenoxy)acetic acid requires the activation of the

carboxylic acid, typically through conversion to an acyl chloride or by using coupling agents.

Experimental Protocol: Synthesis of N-Benzyl-(3-Nitrophenoxy)acetamide

Activation: To a solution of (3-Nitrophenoxy)acetic acid (1.0 eq) in an anhydrous aprotic

solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent such as

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and an additive like 1-

Hydroxybenzotriazole (HOBt) (1.1 eq).

Amine Addition: To the activated acid, add benzylamine (1.0 eq) and a non-nucleophilic base

such as N,N-Diisopropylethylamine (DIPEA) (1.2 eq).

Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring its

progress by TLC.

Work-up: Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M

HCl), followed by a saturated solution of sodium bicarbonate, and finally with brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in

vacuo. The resulting crude amide can be purified by recrystallization or column

chromatography.

Reduction of the Nitro Group
The nitro group of (3-Nitrophenoxy)acetic acid can be reduced to an amino group, providing

a key intermediate for further functionalization. This transformation dramatically alters the
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electronic properties of the aromatic ring, converting a deactivating, meta-directing group into

an activating, ortho-, para-directing group.

Experimental Protocol: Synthesis of (3-Aminophenoxy)acetic acid

Reaction Setup: Dissolve (3-Nitrophenoxy)acetic acid (1.0 eq) in a suitable solvent such as

ethanol or acetic acid.

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a

hydrogenation apparatus) and stir vigorously at room temperature.

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the palladium

catalyst.

Purification: Evaporate the solvent under reduced pressure to yield the crude product, which

can be purified by recrystallization.

Aromatic Ring Reactivity
The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic

aromatic substitution, directing incoming electrophiles to the meta-positions relative to itself

(positions 2, 4, and 6). Conversely, the phenoxyacetic acid moiety is generally considered an

ortho-, para-directing group. The overall regioselectivity of electrophilic substitution will be a

balance of these directing effects.

Halogenation of the aromatic ring would likely require harsh conditions due to the deactivating

effect of the nitro group.

Experimental Protocol: Halogenation of (3-Nitrophenoxy)acetic acid

Reaction Setup: In a flask protected from light, dissolve (3-Nitrophenoxy)acetic acid in a

suitable solvent like glacial acetic acid.
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Reagent Addition: Slowly add the halogenating agent (e.g., N-bromosuccinimide for

bromination) and a Lewis acid catalyst (e.g., FeBr3).

Reaction: Stir the mixture at an elevated temperature, monitoring the reaction by TLC.

Work-up: Quench the reaction with a solution of sodium thiosulfate to remove excess

halogen.

Extraction and Purification: Extract the product with an appropriate organic solvent and purify

using standard techniques like column chromatography.

Logical Relationships and Experimental Workflows
The following diagrams illustrate the key reaction pathways and a general experimental

workflow for the derivatization of (3-Nitrophenoxy)acetic acid.
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Key Reaction Pathways of (3-Nitrophenoxy)acetic Acid
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General Experimental Workflow for Derivatization

Conclusion
(3-Nitrophenoxy)acetic acid is a versatile building block with a rich and predictable reactivity

profile. The interplay between the carboxylic acid, the nitro group, and the aromatic ring

provides multiple avenues for chemical modification. A thorough understanding of its

fundamental reactivity, as outlined in this guide, is crucial for leveraging its full potential in the

design and synthesis of novel compounds with desired biological activities. The provided

experimental protocols serve as a foundation for researchers to explore the synthetic utility of

this valuable molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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